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Compound of Interest

Compound Name: 6-bromo-1,4-dichloroisoquinoline
CAS No.: 1254514-12-9
Cat. No.: B6227037
Get Quote
& J

Strategic Overview: The Tri-Functional Advantage

6-Bromo-1,4-dichloroisoquinoline represents a high-value "privileged scaffold" in medicinal
chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., ROCK,
PKA, and CDK inhibitors). Unlike mono-functionalized isoquinolines, this tri-halogenated core
offers three distinct vectors for chemical diversification, allowing researchers to fine-tune
potency, selectivity, and physicochemical properties (LogP, solubility) sequentially.

Comparison with Alternatives
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Reactivity & Synthesis: The Causality of
Regioselectivity

The utility of this scaffold relies on the precise electronic differentiation between the three

halogenated positions.

The Reactivity Hierarchy

The reactivity order is governed by the electronic deficiency of the isoquinoline ring and the

bond dissociation energies.

e C1-Cl (Most Reactive): The C1 position is highly electrophilic due to the adjacent ring
nitrogen (imine-like character). It undergoes Nucleophilic Aromatic Substitution (

) under mild conditions.

e C6-Br (Intermediate Reactivity): This is a standard aryl bromide. It is inert to mild

but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig).

¢ C4-Cl (Least Reactive): The C4 position is electron-rich relative to C1 (vinylogous amide

character). Displacement typically requires forcing conditions or specialized catalysts.
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Electronic Rationale

C1: Adjacent to N (Low LUMO)
C6: Aryl Bromide (Weak C-Br bond) !
} C4: Vinylogous (High Electron Density) !

Path A: C1-Substitution
(SNAr, Mild Heat)
Target: Hinge Binding Region

Path B: C6-Coupling
(Pd-Catalysis)
Target: Solvent Front/Selectivity Pocket

2nd: Chemoselective

6-Bromo-1,4-dichloroisoquinoline

Click to download full resolution via product page

Figure 1: Sequential functionalization strategy based on electronic susceptibility.[1][2]

Experimental Protocols
Protocol A: C1-Selective (Introduction of Amine)

This step typically installs the primary pharmacophore (e.g., a homopiperazine or diamine)
responsible for hydrogen bonding in the kinase active site.

Reagents:

Substrate: 6-Bromo-1,4-dichloroisoquinoline (1.0 equiv)

Nucleophile: N-Boc-homopiperazine (1.2 equiv)

Base:

(2.0 equiv) or DIPEA (2.5 equiv)

Solvent: NMP or DMA (Polar aprotic solvents accelerate

Step-by-Step Methodology:
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 Dissolution: Dissolve 1.0 equiv of 6-bromo-1,4-dichloroisoquinoline in anhydrous NMP
(0.2 M concentration).

o Addition: Add 2.0 equiv of powdered, dry

followed by 1.2 equiv of the amine nucleophile.

¢ Reaction: Heat the mixture to 60-80°C under

atmosphere.

o Critical Control Point: Monitor via TLC/LC-MS every hour. Reaction at C1 is usually
complete within 2-4 hours. Overheating (>100°C) may lead to trace C4 substitution.

o Workup: Pour the mixture into ice-water (10x volume). The C1-substituted product often
precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with
brine (3x) to remove NMP, and dry over

o Validation:

NMR should show the disappearance of the C1-Cl environment. The C4-Cl signal (singlet
around 8.0-8.5 ppm) must remain intact.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

After C1 functionalization, the C6-Br bond is targeted. The C4-Cl bond remains intact due to
the stronger C-Cl bond strength compared to C-Br.

Reagents:
e Substrate: C1l-substituted intermediate (1.0 equiv)[3]
e Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
o Catalyst:

(5 mol%) - Chosen for robustness against heteroatoms.
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e Base:

(2.0 M aqueous solution, 3.0 equiv)

e Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step Methodology:

o Degassing: Combine substrate and boronic acid in 1,4-dioxane. Sparge with Argon for 15
mins. Oxygen inhibits the catalytic cycle.

o Catalyst Addition: Add

and aqueous base.

e Reaction: Heat to 90°C for 4—12 hours.

o Note: The C4-Cl bond is generally stable under these conditions. If C4-coupling is
observed, switch to a less active catalyst system (e.g.,

) or lower temperature.

« Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel
chromatography (Gradient: 0-10% MeOH in DCM).

Characterization Framework

Accurate characterization is vital to confirm regioselectivity.

Mass Spectrometry (Isotope Patterns)

The halogen isotope patterns (

and

) provide an instant diagnostic tool.
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Expected Isotope

Compound Stage Formula Pattern (M : M+2 : Interpretation
M+4 ...)
) ] Distinct "tri-halo"
Starting Material 3:4:1 (approx)

cluster.

Loss of one CI

C1-Substituted 13:1.7:04 o
simplifies the cluster.

Classic mono-chloro

C6-Coupled 3:1
pattern (M and M+2).

NMR Diagnostics

e H1 (Starting Material): N/A (Substituted by CI).

o H3 (Singlet): This proton is the key marker. In the starting material, it appears as a singlet
(due to C4-ClI blocking coupling).

o Shift: Typically
8.2 — 8.5 ppm.
o Post-C1 Substitution: Upfield shift (

7.5 — 8.0 ppm) due to the electron-donating effect of the new amine at C1.

e H5/H7/H8: These protons form an AMX or ABC system on the benzenoid ring. Coupling
constants (

) confirm the 6-position substitution pattern.

Performance Comparison: Biological &
Physicochemical
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The following table compares the performance of a 6-bromo-1,4-dichloroisoquinoline
derived inhibitor (Compound A) against a standard monosubstituted isoquinoline (Compound
B, e.g., Fasudil analog) and a quinazoline alternative (Compound C).

Data represents typical values for Rho-kinase (ROCK) inhibitor scaffolds.

Metri Compound A (From Compound B Compound C
etric

6-Br-1,4-diCl) (From 6-H-1-Cl) (Quinazoline Core)
ROCK I IC50 <10 nM 50 - 200 nM <20 nM
Selectivity (vs PKA) High (>100x) Moderate (10-50x) Low (<10x)

_ Low (C4-H
] - High (C4-Cl blocks ]

Metabolic Stability ) susceptible to Moderate

metabolism) o

oxidation)
Moderate ( High ( Low (

Solubility (pH 7.4)
) ) )

Analysis:

o Potency: The C6-aryl extension (accessible via the Br handle) allows the inhibitor to reach
the deep hydrophobic pocket of the kinase, significantly boosting potency compared to
Compound B.

 Stability: The C4-Cl atom (retained from the starting material) sterically and electronically
protects the isoquinoline core from oxidative metabolism (P450 oxidation) at the C4 position,
a common failure mode for Compound B.

 Solubility: While the Cl atoms increase lipophilicity (reducing solubility), this can be
counteracted by introducing solubilizing groups (e.g., piperazines) at C1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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